molecular formula C5H3ClF4O3 B14768021 Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate

Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate

Cat. No.: B14768021
M. Wt: 222.52 g/mol
InChI Key: JCJWHVJGEPFKQL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate is an organic compound with the molecular formula C5H3ClF4O3. It is a derivative of butanoic acid and is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate typically involves the reaction of 4-chloro-3-oxobutanoic acid with tetrafluoromethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and stability .

Properties

Molecular Formula

C5H3ClF4O3

Molecular Weight

222.52 g/mol

IUPAC Name

methyl 4-chloro-2,2,3,3-tetrafluoro-4-oxobutanoate

InChI

InChI=1S/C5H3ClF4O3/c1-13-3(12)5(9,10)4(7,8)2(6)11/h1H3

InChI Key

JCJWHVJGEPFKQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(=O)Cl)(F)F)(F)F

Origin of Product

United States

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